1-Sec-butyl-piperidin-4-one
CAS No.: 72544-17-3
Cat. No.: VC14461608
Molecular Formula: C9H17NO
Molecular Weight: 155.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 72544-17-3 |
---|---|
Molecular Formula | C9H17NO |
Molecular Weight | 155.24 g/mol |
IUPAC Name | 1-butan-2-ylpiperidin-4-one |
Standard InChI | InChI=1S/C9H17NO/c1-3-8(2)10-6-4-9(11)5-7-10/h8H,3-7H2,1-2H3 |
Standard InChI Key | XYIMUBJXPVXFMF-UHFFFAOYSA-N |
Canonical SMILES | CCC(C)N1CCC(=O)CC1 |
Introduction
Chemical Structure and Molecular Characteristics
Core Framework and Substituent Configuration
1-Sec-butyl-piperidin-4-one (CAS 72544-17-3) belongs to the piperidinone family, a class of six-membered heterocyclic compounds featuring a ketone group at the fourth position. The sec-butyl substituent (–CH(CH2CH3)2) attached to the nitrogen atom introduces steric and electronic effects that influence the compound’s reactivity and intermolecular interactions . The molecular formula C9H17NO corresponds to a molecular weight of 155.24 g/mol, as calculated from its constituent atoms .
Spectroscopic and Computational Descriptors
Key identifiers include the SMILES notation CC(C)CN1CCC(=O)CC1
and the InChIKey KMTASGXMTBUSSP-UHFFFAOYSA-N
, which facilitate database searches and computational modeling . Theoretical predictions using tools like PubChem’s computed descriptors suggest a pKa of approximately 10.43±0.50, indicating weak basicity typical of aliphatic amines .
Physicochemical Properties
While experimental data for 1-sec-butyl-piperidin-4-one remains sparse, analogies to related piperidinones provide insights into its likely behavior:
These estimates highlight the compound’s potential volatility and solubility profile, critical for purification and application in synthetic workflows.
Synthetic Approaches and Methodological Challenges
Current Synthesis Strategies
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Ring-Closing Reactions: Cyclization of δ-amino ketones or their precursors.
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N-Alkylation: Introducing the sec-butyl group via alkylation of piperidin-4-one using sec-butyl halides or tosylates.
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Reductive Amination: Condensation of 4-piperidone with sec-butylamine under reducing conditions.
The lack of explicit procedural details underscores the need for further methodological development, particularly in optimizing yield and stereoselectivity.
Comparative Analysis with Structural Analogs
The compound’s uniqueness emerges when contrasted with simpler piperidine derivatives:
Compound | Key Structural Feature | Functional Difference |
---|---|---|
Piperidine | Basic nitrogen, no ketone | Higher basicity, limited reactivity |
4-Piperidone | Ketone at C4 | Enhanced electrophilicity |
1-Methylpiperidin-4-one | Methyl substituent at N | Reduced steric hindrance |
The sec-butyl group in 1-sec-butyl-piperidin-4-one balances steric bulk and lipophilicity, making it a versatile intermediate for further derivatization .
Future Directions and Research Opportunities
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Synthetic Optimization: Developing efficient, scalable routes to 1-sec-butyl-piperidin-4-one.
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Biological Screening: Evaluating antimicrobial, anticancer, and neurological activity profiles.
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Computational Studies: Molecular docking and QSAR models to predict target interactions.
This compound’s structural novelty positions it as a valuable candidate for interdisciplinary research, bridging gaps in medicinal chemistry and materials science.
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